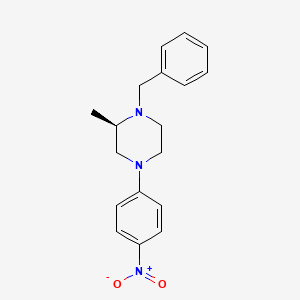

(2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine

Descripción general

Descripción

(2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine is an organic compound belonging to the class of piperazines Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a benzyl group, a methyl group, and a nitrophenyl group attached to the piperazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or through the reduction of pyrazine derivatives.

Introduction of Substituents: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides. The methyl group can be added through alkylation reactions using methyl halides or methylating agents. The nitrophenyl group is typically introduced through nitration reactions using nitric acid or other nitrating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Common industrial methods include:

Batch Synthesis: This involves the stepwise addition of reagents and intermediates in a controlled environment, followed by purification steps such as crystallization or distillation.

Continuous Flow Synthesis: This method allows for the continuous addition of reagents and removal of products, leading to increased efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitrophenyl group can be reduced to form amino derivatives.

Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

(2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mecanismo De Acción

The mechanism of action of (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to changes in their activity. For example, it may act as an agonist or antagonist at certain receptors, modulating their signaling pathways. The exact mechanism of action depends on the specific biological context and the target molecules involved.

Comparación Con Compuestos Similares

Similar Compounds

(2R,6R)-1,2,6-trimethyl-4-(4-nitrophenyl)piperazine: Similar structure but with additional methyl groups.

(2R)-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine: Contains a sulfonyl group instead of a benzyl group.

Uniqueness

(2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the benzyl group, in particular, may influence its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.

Actividad Biológica

(2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine is a piperazine derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula: CHNO

- Key Functional Groups:

- Piperazine ring

- Benzyl group

- Nitro group (–NO)

Antimicrobial Activity

A significant aspect of research on this compound is its antimicrobial properties. Studies have shown that the compound exhibits activity against various bacterial strains. The mechanism of action appears to involve the inhibition of bacterial enzymes, such as MurB, which is crucial for bacterial cell wall synthesis.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 18 | |

| Pseudomonas aeruginosa | 12 |

Anti-inflammatory Activity

Research indicates that this compound also possesses anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

- Mechanism: The compound may inhibit the NF-kB pathway, which plays a critical role in regulating immune response and inflammation.

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives, including this compound, can be significantly influenced by structural modifications.

- Nitro Group Positioning: The para-nitro substitution on the phenyl ring enhances antibacterial activity due to better electron-withdrawing effects, which improve binding affinity to target enzymes.

- Piperazine Linker: The presence of the piperazine moiety is crucial for maintaining the compound's bioactivity by facilitating interactions with biological targets through hydrogen bonding.

Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various piperazine derivatives, this compound was tested against a panel of resistant bacterial strains. The results indicated that it exhibited superior activity compared to standard antibiotics like ampicillin and streptomycin, highlighting its potential as a novel therapeutic agent for treating resistant infections .

Study 2: In Vivo Anti-inflammatory Effects

A murine model was employed to evaluate the anti-inflammatory effects of this compound. Mice treated with this compound showed a significant reduction in paw edema compared to control groups. Furthermore, cytokine analysis revealed lowered levels of TNF-alpha and IL-6 in treated animals, supporting its role as an anti-inflammatory agent .

Propiedades

IUPAC Name |

(2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-15-13-20(17-7-9-18(10-8-17)21(22)23)12-11-19(15)14-16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVHLVWUCHNLKS-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676974 | |

| Record name | (2R)-1-Benzyl-2-methyl-4-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260608-48-7 | |

| Record name | (2R)-1-Benzyl-2-methyl-4-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.